Physical and chemical properties of Cyclododecylmethanol
Physical and chemical properties of Cyclododecylmethanol
An In-Depth Technical Guide to Cyclododecylmethanol: Properties, Synthesis, and Applications
Introduction
Cyclododecylmethanol, a unique primary alcohol, presents a fascinating molecular architecture for researchers in chemistry and drug development. It is characterized by a large, flexible twelve-membered hydrocarbon ring attached to a hydroxymethyl group. This structure imparts a distinct combination of properties: the cyclododecane moiety provides significant lipophilicity and steric bulk, while the primary alcohol functional group serves as a versatile handle for chemical modification.
This guide offers a comprehensive exploration of the physical and chemical properties of Cyclododecylmethanol. It is intended for scientists and professionals who require a deep technical understanding of this compound for applications ranging from synthetic chemistry to the design of novel therapeutic agents and advanced materials. We will delve into its synthesis, reactivity, analytical characterization, and potential applications, providing both foundational knowledge and practical insights.
Chemical Identity and Descriptors
Precise identification is the cornerstone of chemical research. Cyclododecylmethanol is cataloged under several identifiers across various chemical databases.
| Descriptor | Value | Source |
| IUPAC Name | cyclododecylmethanol | PubChem[1] |
| CAS Number | 1892-12-2 | PubChem[1] |
| Molecular Formula | C₁₃H₂₆O | PubChem[1] |
| Molecular Weight | 198.34 g/mol | PubChem[1] |
| InChI | InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2 | PubChem[1] |
| InChIKey | JQYWAZNRRQRPNN-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CCCCCC(CCCCC1)CO | PubChem[1] |
| Synonyms | Cyclododecanemethanol, Hydroxymethylcyclododecane | PubChem[1] |
Physicochemical Properties
The physicochemical properties of Cyclododecylmethanol are largely dictated by its macrocyclic structure and the presence of the hydroxyl group. The large nonpolar ring structure renders the molecule generally insoluble in aqueous media, a critical consideration for formulation and drug delivery.
| Property | Value | Remarks / Method | Source |
| Physical State | Solid | - | Fisher Scientific[2] |
| Appearance | White solid | - | Fisher Scientific[2] |
| Melting Point | 76 - 79 °C | - | Fisher Scientific[2] |
| Boiling Point | 272.7 °C | at 760 mmHg | Fisher Scientific[2] |
| Flash Point | 138 °C | Closed cup | Fisher Scientific[2] |
| Autoignition Temp. | 380 °C | - | Fisher Scientific[2] |
| Water Solubility | Insoluble | The large hydrophobic ring dominates. | Fisher Scientific[2] |
| XLogP3-AA | 5.2 | Computed; indicates high lipophilicity. | PubChem[1] |
| Hydrogen Bond Donor | 1 | From the hydroxyl group. | PubChem[1] |
| Hydrogen Bond Acceptor | 1 | From the oxygen atom. | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed | PubChem[1] |
Synthesis and Reactivity
Synthesis of Cyclododecylmethanol
The most direct and common laboratory synthesis of Cyclododecylmethanol involves the reduction of a cyclododecane-based carboxylic acid or its corresponding ester. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is effective for this transformation. The causality for this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the resonance-stabilized carboxylate or ester functional group.
Caption: General workflow for the synthesis of Cyclododecylmethanol.
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF. The flask is cooled to 0°C in an ice bath.
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Reaction: A solution of cyclododecanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain a gentle reaction. The choice of dropwise addition at low temperature is critical to manage the exothermic nature of the reaction.
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Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.
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Quenching: The mixture is cooled again to 0°C, and the excess LiAlH₄ is cautiously quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This self-validating protocol ensures the safe decomposition of the reactive hydride and results in a granular precipitate of aluminum salts that is easy to filter.
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Isolation: The resulting slurry is filtered, and the solid precipitate is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude Cyclododecylmethanol can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.
Chemical Reactivity
The reactivity of Cyclododecylmethanol is dominated by its primary alcohol functional group. The large cyclododecyl ring is relatively inert but can exert significant steric influence on the reaction rates and outcomes.
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Oxidation: As a primary alcohol, Cyclododecylmethanol can be oxidized to cyclododecanecarbaldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will further oxidize the intermediate aldehyde to cyclododecanecarboxylic acid.
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Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. The bulky cyclododecyl group in the resulting ester can be exploited to create molecular probes or drugs with specific steric and lipophilic properties.
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Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of Cyclododecylmethanol.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. Strong peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the cyclododecane ring. A distinct C-O stretching vibration will appear around 1050 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show a characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH), typically as a doublet around 3.4-3.6 ppm (splitting will depend on coupling to the adjacent methine proton). The single proton on the carbon bearing the hydroxymethyl group (-CH-) will appear as a multiplet. The 22 protons of the cyclododecane ring will produce a complex, broad multiplet in the upfield region (typically 1.2-1.6 ppm) due to extensive signal overlap and complex spin-spin coupling. The hydroxyl proton (-OH) will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon of the -CH₂OH group around 60-68 ppm. The carbon atom of the ring to which the hydroxymethyl group is attached will resonate at a specific chemical shift, while the other eleven methylene carbons of the large ring will likely show several overlapping signals in the 20-40 ppm range, reflecting the conformational flexibility of the ring.
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Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 198. The spectrum will also display characteristic fragmentation patterns, such as the loss of a water molecule (M-18) and the loss of the CH₂OH group (M-31).
Chromatographic Methods
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Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for assessing the purity of Cyclododecylmethanol. A nonpolar column (e.g., DB-5) is typically used.
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High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative purification, reverse-phase HPLC can be employed, although the lack of a strong chromophore means that detection would likely require a universal detector such as a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
Applications in Research and Drug Development
While not a widely commercialized compound, the unique structure of Cyclododecylmethanol makes it a valuable tool for specialized research.
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Medicinal Chemistry: The large, lipophilic cyclododecyl group can be incorporated into drug candidates to enhance their binding to hydrophobic pockets within biological targets like enzymes or receptors. This strategy is often used to improve potency and selectivity. Its high LogP value suggests it can be used to increase the lipid solubility of a parent molecule, which may affect its pharmacokinetic profile, such as membrane permeability and distribution.
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Materials Science: As a monofunctional alcohol with a large, flexible ring, it can be used to synthesize unique polymers and liquid crystals. The cyclododecyl moiety can act as a bulky side chain, influencing the packing and thermal properties of the resulting materials.
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Supramolecular Chemistry: The hydrophobic cyclododecyl group can participate in host-guest interactions, similar in principle, though not in structure, to how cyclodextrins encapsulate guest molecules.[3][4] This could be explored for creating novel delivery systems or sensors.
Safety, Handling, and Storage
As a laboratory chemical, Cyclododecylmethanol must be handled with appropriate care.
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GHS Hazard Statements: It may cause long-lasting harmful effects to aquatic life.[1]
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Precautionary Measures:
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Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[2] Handle in accordance with good industrial hygiene and safety practices in a well-ventilated area.[2][5]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]
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Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
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Conclusion
Cyclododecylmethanol is more than just a simple primary alcohol; it is a specialized chemical building block whose true potential lies in the strategic application of its distinct structural features. Its large, flexible, and lipophilic macrocycle, combined with a synthetically versatile hydroxyl group, provides a platform for innovation. For researchers in drug discovery, it offers a means to probe hydrophobic spaces in biological targets, while for material scientists, it presents an opportunity to design polymers and other materials with unique physical properties. A thorough understanding of its synthesis, reactivity, and analytical profile—as detailed in this guide—is the first step toward unlocking its full scientific potential.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74686, Cyclododecanemethanol. Retrieved from [Link].
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Chen, G., & Jiang, M. (2011). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Journal of Physical Chemistry B, 115(40), 11815-11830. Retrieved from [Link].
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Jacob, S., & Nair, A. B. (2018). Pharmaceutical applications of cyclodextrins: Basic science and product development. Journal of Pharmaceutical Sciences, 107(11), 2779-2789. Retrieved from [Link].
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Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. Retrieved from [Link].
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Brewster, M. E., & Loftsson, T. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(9), 1151-1160. Retrieved from [Link].
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Retrieved from [Link].
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Gali, M., et al. (2024). Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. Molecules, 29(19), 4583. Retrieved from [Link].
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